molecular formula C13H10F2N4O B4706092 5-[1-(difluoromethyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole

5-[1-(difluoromethyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole

Cat. No. B4706092
M. Wt: 276.24 g/mol
InChI Key: DWTCOBPVDMKLJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[1-(difluoromethyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole, also known as DFP-10825, is a novel small molecule that has attracted attention due to its potential applications in scientific research. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities.

Mechanism of Action

5-[1-(difluoromethyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole binds to the luminal domain of VGLUT1, which is responsible for the recognition and transport of glutamate. This binding prevents the uptake of glutamate into synaptic vesicles, leading to a decrease in the amount of glutamate released during synaptic transmission. The inhibition of VGLUT1 by this compound has been shown to be reversible and dose-dependent.
Biochemical and Physiological Effects
The inhibition of VGLUT1 by this compound has been shown to have both biochemical and physiological effects. Biochemically, this compound reduces the amount of glutamate released during synaptic transmission, which can lead to changes in synaptic plasticity and neuronal excitability. Physiologically, this compound has been shown to have anticonvulsant and antidepressant effects in animal models, indicating its potential therapeutic applications.

Advantages and Limitations for Lab Experiments

One advantage of using 5-[1-(difluoromethyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole in lab experiments is its high selectivity for VGLUT1, which allows for specific modulation of glutamate release. Additionally, this compound has been shown to be well-tolerated in animal models, with no significant toxicity or adverse effects observed. However, one limitation of using this compound is its limited solubility in water, which can make dosing and administration challenging.

Future Directions

There are several future directions for research on 5-[1-(difluoromethyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole. One potential avenue is the development of analogs with improved solubility and pharmacokinetic properties. Additionally, further investigation into the mechanism of action of this compound and its effects on synaptic plasticity and neuronal excitability could provide insights into the underlying mechanisms of neurological disorders. Finally, the therapeutic potential of this compound in human clinical trials should be explored further.
Conclusion
In conclusion, this compound is a promising small molecule with potential applications in scientific research, particularly in the field of neuroscience. Its high selectivity for VGLUT1, reversible inhibition, and well-tolerated nature make it an attractive candidate for further investigation. Future research on this compound could provide insights into the underlying mechanisms of neurological disorders and lead to the development of novel therapeutics.

Scientific Research Applications

5-[1-(difluoromethyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole has shown potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as a potent and selective inhibitor of the vesicular glutamate transporter 1 (VGLUT1), which is responsible for the packaging and release of glutamate in the presynaptic terminal of neurons. By inhibiting VGLUT1, this compound can modulate glutamate release and synaptic transmission, which has implications for the treatment of neurological disorders such as epilepsy, depression, and Parkinson's disease.

properties

IUPAC Name

5-[2-(difluoromethyl)pyrazol-3-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2N4O/c1-8-2-4-9(5-3-8)11-17-12(20-18-11)10-6-7-16-19(10)13(14)15/h2-7,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWTCOBPVDMKLJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=NN3C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[1-(difluoromethyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole
Reactant of Route 2
5-[1-(difluoromethyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole
Reactant of Route 3
5-[1-(difluoromethyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole
Reactant of Route 4
5-[1-(difluoromethyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole
Reactant of Route 5
5-[1-(difluoromethyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole
Reactant of Route 6
5-[1-(difluoromethyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole

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